![molecular formula C8H5ClN2O B1333353 4-chlorophthalazin-1(2H)-one CAS No. 2257-69-4](/img/structure/B1333353.png)
4-chlorophthalazin-1(2H)-one
Overview
Description
4-Chlorophthalazin-1(2H)-one, also known as 4-CP, is a synthetic compound used in a variety of scientific research applications. It is a member of the phthalazinone family, which is a class of compounds that share a common molecular structure. 4-CP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Synthesis of Novel Derivatives
4-chlorophthalazin-1(2H)-one has been employed in the synthesis of various novel chemical derivatives. For instance, Abass (2000) explored its use in the synthesis of novel 4-pyrazolylquinolinone derivatives, highlighting its versatility in chemical reactions (Abass, 2000). Similarly, Pal et al. (2003) reported its use in the synthesis of 4-(hetero)aryl-substituted phthalazines (Pal et al., 2003).
Biological Screening and Medicinal Chemistry
El-Wahab et al. (2011) conducted biological screening of 4-benzyl-2H-phthalazine derivatives, demonstrating the potential of 4-chlorophthalazin-1(2H)-one in medicinal chemistry applications (El-Wahab et al., 2011).
Adsorption and Surface Science
Bentiss et al. (2007) investigated the adsorption of 4H-1,2,4-triazole derivatives on steel surfaces, indicating the role of 4-chlorophthalazin-1(2H)-one in corrosion inhibition and surface science (Bentiss et al., 2007).
Chemical Thermodynamics
Bhesaniya et al. (2014) studied the solubility and thermodynamics of a related compound, 4-chlorobenzylidene-3,4-dihydronaphthalen-1(2H)-one, offering insights into the chemical thermodynamics of derivatives of 4-chlorophthalazin-1(2H)-one (Bhesaniya et al., 2014).
Environmental Science
Evans and Dellinger (2005) explored the high-temperature oxidation of related compounds, contributing to the understanding of environmental impacts and degradation processes of 4-chlorophthalazin-1(2H)-one and its derivatives (Evans & Dellinger, 2005).
Luminescent and Electronic Properties
Research by Burton-Pye et al. (2005) focused on lanthanide complexes incorporating derivatives of 4-chlorophthalazin-1(2H)-one, revealing their potential in luminescent and electronic applications (Burton-Pye et al., 2005).
Corrosion Inhibition
Lagrenée et al. (2002) studied the inhibition efficiency of a triazole derivative of 4-chlorophthalazin-1(2H)-one on steel corrosion, underlining its importance in materials science and corrosion inhibition (Lagrenée et al., 2002).
Synthesis Methods
Several studies have explored innovative synthesis methods involving 4-chlorophthalazin-1(2H)-one. For example, Liu et al. (2012) described a one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, highlighting the chemical's role in streamlining synthesis processes (Liu et al., 2012).
Coordination Polymers
Badiane et al. (2018) investigated lanthanide-based coordination polymers with 4,5-dichlorophthalate, a relative of 4-chlorophthalazin-1(2H)-one, for their tunable luminescence properties, suggesting applications in advanced materials science (Badiane et al., 2018).
Green Chemistry
Sharma et al. (2012) presented a green chemistry approach for synthesizing 2,9,16,23-tetrachloro metal(II) phthalocyanines using a derivative of 4-chlorophthalazin-1(2H)-one, demonstrating its relevance in eco-friendly chemical processes (Sharma et al., 2012).
Mechanism of Action
Target of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
Related compounds have been shown to interact with active residues of atf4 and nf-kb proteins .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
4-chloro-2H-phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKGMJDOJRNSMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379411 | |
Record name | 4-chlorophthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorophthalazin-1(2H)-one | |
CAS RN |
2257-69-4 | |
Record name | 4-chlorophthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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